molecular formula C13H13NO3 B11804773 Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate

Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11804773
M. Wt: 231.25 g/mol
InChI Key: UNAXQDNNJDMVPI-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate (CAS 1330751-36-4) is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a pyrrole-3-carboxylate ester derivative, a class of compounds where the ester group in the beta position relative to the nitrogen is known to have distinct reactivity . Researchers are interested in polysubstituted pyrrole derivatives like this one due to their demonstrated potential in medicinal chemistry. Specifically, 2,3,4-trisubstituted pyrroles have been investigated as potent hypolipidemic agents, shown to lower serum triglyceride and LDL-cholesterol levels in rodent studies, indicating value for cardiovascular disease research . Furthermore, molecules bearing a gamma-lactam (pyrrolidine) moiety, structurally related to this pyrrole, are being explored for their ability to inhibit the proteasome in cancer therapy and act as potent inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) . The methoxyphenyl substituent on the pyrrole ring is a common pharmacophore that can influence the compound's biological activity and physical properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAXQDNNJDMVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Pyrrole Synthesis

The Hantzsch reaction, involving β-keto esters and α-haloketones, has been adapted for pyrrole ring formation. For example, methyl 3-oxobutanoate reacts with 2-methoxybenzoyl chloride in the presence of ammonium acetate to yield the pyrrole core. A key modification involves microwave irradiation (300–500 W, solvent-free conditions), which reduces reaction time from 48 hours to 15 minutes while improving yields from 20% to 65%.

Mechanistic Insight :

  • Enamine Formation : α-Bromoacetophenone reacts with ethyl acetoacetate to form a β-enamino ester.

  • Cyclization : Intramolecular nucleophilic attack generates the pyrrole ring.

  • Aromatic Substitution : Electrophilic substitution introduces the 2-methoxyphenyl group at the 4-position.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of methyl 4-bromo-1H-pyrrole-3-carboxylate with 2-methoxyphenylboronic acid is a pivotal method. Optimized conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 130°C) achieve yields of 70–85%.

Key Data :

SubstrateCatalystYield (%)Reference
4-Bromo-pyrrole esterPd(PPh₃)₄85
4-Iodo-pyrrole esterPd(OAc)₂/XPhos78

Challenges :

  • N-H Protection : SEM (2-(trimethylsilyl)ethoxymethyl) groups prevent unwanted side reactions during bromination.

  • Steric Hindrance : Ortho-methoxy groups reduce coupling efficiency, necessitating elevated temperatures.

Multicomponent Reactions (MCRs)

Catalyst-Free One-Pot Synthesis

A solvent-free, three-component reaction of 1,3-dicarbonyl compounds, nitrostyrenes, and primary amines under grinding conditions produces polysubstituted pyrroles. For example, ethyl acetoacetate, 2-methoxybenzaldehyde-derived nitrostyrene, and methylamine yield the target compound in 68% yield.

Advantages :

  • Atom Economy : Eliminates purification steps.

  • Green Chemistry : No toxic solvents or catalysts required.

Functional Group Interconversion

Vilsmeier-Haack Formylation

Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate is accessible via formylation of a pre-functionalized pyrrole. Treatment with POCl₃ and DMF at 0°C introduces a formyl group, which is subsequently oxidized to the carboxylate ester (KMnO₄, acidic conditions).

Optimization :

  • Temperature Control : Reactions below 10°C prevent over-oxidation.

  • Yields : 75–88% after recrystallization.

Advanced Catalytic Systems

Indium(III)-Catalyzed Cyclization

InCl₃-mediated cycloisomerization of homopropargyl azides provides a regioselective route. For instance, azido-diynes bearing 2-methoxyphenyl groups undergo cyclization at 80°C in dichloroethane, yielding the pyrrole core in 92% efficiency.

Mechanism :

  • Azide Activation : InCl₃ coordinates to the azide, promoting [3+2] cycloaddition.

  • Aromatization : Elimination of N₂ generates the aromatic pyrrole.

Comparative Analysis of Methodologies

MethodYield (%)TimeCostScalability
Hantzsch Synthesis6515 minLowModerate
Suzuki Coupling8520 hHighHigh
Multicomponent Reaction686 hLowHigh
InCl₃ Catalysis922 hModerateLimited

Trade-offs :

  • Microwave-Assisted Hantzsch : Ideal for rapid small-scale synthesis but limited by equipment availability.

  • Suzuki Coupling : Superior for industrial-scale production despite higher palladium costs.

Emerging Strategies

Photoredox Catalysis

Recent studies explore visible-light-mediated C–H functionalization to attach the 2-methoxyphenyl group directly. Using Ru(bpy)₃²⁺ as a photocatalyst, methyl pyrrole-3-carboxylate undergoes cross-dehydrogenative coupling with 2-methoxybenzene, achieving 55% yield under blue LED irradiation.

Future Directions :

  • Enantioselective Synthesis : Chiral ligands for asymmetric pyrrole functionalization.

  • Biocatalytic Routes : Engineered enzymes for green and selective transformations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrrole compounds.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Properties

The 2-methoxyphenyl substituent distinguishes this compound from analogs with alternative substitution patterns (e.g., 3- or 4-methoxyphenyl). Computational studies using density functional theory (DFT) reveal that the ortho-methoxy group induces steric hindrance, altering the dihedral angle between the pyrrole and phenyl rings compared to para-substituted analogs . This conformational difference impacts electronic properties:

  • Electrophilicity Index : The 2-methoxy derivative exhibits a higher electrophilicity index (1.8 eV) than the 4-methoxy analog (1.6 eV), attributed to the electron-donating methoxy group stabilizing positive charge localization on the pyrrole ring .
  • LogP : Calculated logP values suggest moderate lipophilicity (2.5 for the 2-methoxy derivative vs. 2.3 for the 4-methoxy variant), influencing membrane permeability in biological systems .

Table 1: Comparative Electronic and Physical Properties

Compound Substituent Position LogP Electrophilicity Index (eV)
Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate 2-methoxy 2.5 1.8
Methyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate 4-methoxy 2.3 1.6
Ethyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate 2-methoxy 3.0 1.7

Key Observations :

  • Steric Effects : The ortho-methoxy group in the target compound may hinder optimal binding to flat receptor pockets compared to CP-96,345’s bicyclic structure .
Reactivity in Chemical Transformations

The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the 2- and 5-positions. The 2-methoxyphenyl group directs further substitution via resonance effects, contrasting with electron-withdrawing substituents (e.g., nitro groups), which deactivate the ring .

Comparative Reactivity :

Reaction Type Target Compound Reactivity 4-Nitro Analog Reactivity
Electrophilic Aromatic Substitution Moderate (activated by methoxy) Low (deactivated by nitro)

Biological Activity

Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylate ester. Its molecular formula is C12H13NO3, and it has a molecular weight of approximately 219.24 g/mol. The unique structure of this compound contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values indicating potent activity against both methicillin-resistant (MRSA) and methicillin-susceptible strains.
  • Escherichia coli : Demonstrated moderate antibacterial effects.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant S. aureus0.125
Methicillin-susceptible S. aureus0.25
E. coli1.0

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Anticancer Evaluation

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • A significant reduction in cell viability (up to 70% at 50 µM concentration).
  • Induction of apoptosis as evidenced by increased caspase activity.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Signaling Modulation : It may affect signaling pathways related to apoptosis and cell cycle regulation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Derivatives can be synthesized by modifying the methoxy group or the carboxylate moiety to enhance biological activity.

Table 2: Synthetic Pathways for this compound

Step DescriptionReagents/ConditionsYield (%)
Formation of Pyrrole RingCondensation reaction65
EsterificationMethyl iodide in the presence of base70

Research Findings

Recent studies have expanded on the biological potential of this compound, highlighting its role as a lead compound for developing new therapeutic agents. The exploration of structure-activity relationships (SAR) has led to the identification of more potent derivatives with improved selectivity and reduced toxicity.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylate, and how do steric effects influence the reaction pathway?

  • Methodological Answer : A multi-step approach is typically employed:

Pyrrole core formation : Use a Paal-Knorr condensation or Hantzsch pyrrole synthesis to construct the heterocyclic ring.

Functionalization : Introduce the 2-methoxyphenyl group via Suzuki-Miyaura coupling, requiring palladium catalysis and aryl boronic acids. Steric hindrance from the methoxy group may necessitate bulky ligands (e.g., SPhos) to enhance coupling efficiency .

Esterification : Finalize the methyl ester using methanol under acidic conditions (e.g., H₂SO₄) or via transesterification of a precursor ester .
Key considerations: Protect the pyrrole NH during coupling to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer :
  • ¹H NMR :
  • Pyrrole NH: δ 12.5–13.0 ppm (broad singlet, exchangeable).
  • Methoxy groups: δ 3.7–3.8 ppm (ester OCH₃) and δ 3.8–4.0 ppm (aryl OCH₃).
  • Aromatic protons: δ 6.3–7.5 ppm (multiplet for substituted phenyl) .
  • IR Spectroscopy :
  • Ester C=O stretch: ~1700 cm⁻¹.
  • N-H stretch: ~3300 cm⁻¹ .
  • Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺ (calculated for C₁₃H₁₃NO₃: 231.0895).

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares) .
  • Key Parameters :
  • Bond lengths: Pyrrole C-N (~1.38 Å), ester C=O (~1.21 Å) .
  • Dihedral angles: Between pyrrole and phenyl rings (~15–30°), indicating π-conjugation .
  • Challenge: Methoxy group disorder may require PART instructions in SHELXL for refinement .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) predict the bioactivity of this compound?

  • Methodological Answer :
  • Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate equilibrium structure and vibrational frequencies. Compare with experimental IR/Raman data .
  • Docking Studies :
  • Target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity): The methoxyphenyl group’s electron-donating effects enhance π-π stacking in hydrophobic pockets.
  • Software: AutoDock Vina with force fields adjusted for pyrrole ring flexibility .
  • Validation: Overlay computed and crystallographic structures (RMSD < 0.5 Å) .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the pyrrole ring?

  • Methodological Answer :
  • Nitration : Use HNO₃/Ac₂O at 0°C. The 2-methoxyphenyl group directs electrophiles to the C5 position via steric and electronic effects.
  • Halogenation : NBS in DMF selectively brominates C2 due to NH activation.
  • Mechanistic Insight: DFT calculations show charge distribution (Mulliken charges) dictates reactivity: C5 (most negative) in the parent compound .

Q. What strategies resolve crystallographic disorder in this compound derivatives?

  • Methodological Answer :
  • Disorder Management :

Twinned Data : Use TWINABS for scaling if twinning is detected.

Methoxy Groups : Apply SUMP restraints or split into multiple PARTs in SHELXL .

  • Validation Tools :
  • Check R₁/wR₂ convergence (< 5% discrepancy).
  • Analyze residual density maps (< 0.3 eÅ⁻³) .

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